1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
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Overview
Description
1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a compound with the molecular formula C9H13F3N2O and a molecular weight of 222.21 g/mol . This compound features a pyrazole ring substituted with an ethyl group and a trifluoropropoxy methyl group, making it a unique structure in the realm of fluorinated organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the reaction of ethyl pyrazole with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoropropoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can introduce or modify functional groups on the pyrazole ring.
Scientific Research Applications
1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3,3-trifluoropyruvate: A trifluoromethylated compound used in similar synthetic applications.
Methyl 3,3,3-trifluoropropionate: Another fluorinated ester with comparable reactivity.
3,3,3-Trifluoropropionic acid: A related compound with a trifluoromethyl group, used in various chemical syntheses.
Uniqueness
1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole stands out due to its unique combination of a pyrazole ring and a trifluoropropoxy methyl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-ethyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O/c1-2-14-5-3-8(13-14)7-15-6-4-9(10,11)12/h3,5H,2,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPBXHGUPMKADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)COCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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